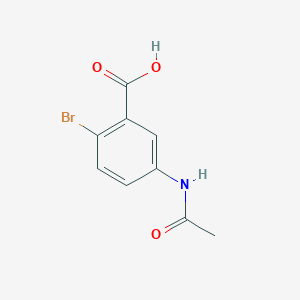

5-Acetamido-2-bromobenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-acetamido-2-bromobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO3/c1-5(12)11-6-2-3-8(10)7(4-6)9(13)14/h2-4H,1H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUWQEPVNDAKOQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30370147 | |

| Record name | 5-acetamido-2-bromobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22921-67-1 | |

| Record name | 5-acetamido-2-bromobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Acetamido-2-bromobenzoic acid chemical properties

An In-depth Technical Guide to the Chemical Properties of 5-Acetamido-2-bromobenzoic Acid

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound (CAS No. 22921-67-1). The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It includes a summary of its physicochemical properties, spectroscopic data, and safety information. Additionally, this guide presents a plausible synthetic route and a general experimental workflow for its characterization, visualized using Graphviz diagrams.

Chemical and Physical Properties

This compound is a halogenated and acetylated derivative of aminobenzoic acid. Its chemical structure consists of a benzoic acid core with a bromo substituent at the 2-position and an acetamido group at the 5-position. The quantitative physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 22921-67-1 | [1][2] |

| Molecular Formula | C₉H₈BrNO₃ | [1][3] |

| Molecular Weight | 258.07 g/mol | [1] |

| Appearance | Lilac-greyish powder | [1] |

| Melting Point | 186 °C | [1] |

| Boiling Point | 466 °C at 760 mmHg | [1] |

| Density | 1.706 g/cm³ | [1] |

| Flash Point | 235.6 °C | [1] |

| InChI | InChI=1S/C9H8BrNO3/c1-5(12)11-6-2-3-8(10)7(4-6)9(13)14/h2-4H,1H3,(H,11,12)(H,13,14) | [3] |

| InChIKey | JUWQEPVNDAKOQG-UHFFFAOYSA-N | [1][3] |

| SMILES | CC(=O)NC1=CC(=C(C=C1)Br)C(=O)O | [1][3] |

Spectroscopic Data

Mass Spectrometry

Predicted collision cross-section (CCS) values for different adducts of this compound have been calculated.[3] These values are useful for identification in ion mobility-mass spectrometry techniques.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 257.97603 | 145.2 |

| [M+Na]⁺ | 279.95797 | 155.7 |

| [M-H]⁻ | 255.96147 | 150.4 |

| [M+NH₄]⁺ | 275.00257 | 164.6 |

| [M+K]⁺ | 295.93191 | 144.8 |

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy

Experimental Protocols

Plausible Synthesis of this compound

A potential synthetic route to this compound can be inferred from standard organic chemistry transformations. A logical approach would involve the acetylation of the corresponding amino compound, 2-bromo-5-aminobenzoic acid.

Reaction: Acetylation of 2-bromo-5-aminobenzoic acid.

Reagents and Solvents:

-

2-bromo-5-aminobenzoic acid

-

Acetic anhydride or acetyl chloride

-

A suitable base (e.g., pyridine or triethylamine)

-

An appropriate solvent (e.g., dichloromethane or tetrahydrofuran)

Methodology:

-

Dissolve 2-bromo-5-aminobenzoic acid in the chosen solvent.

-

Add the base to the solution.

-

Slowly add acetic anhydride or acetyl chloride to the reaction mixture, maintaining a controlled temperature.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Upon completion, quench the reaction with water or a dilute acid.

-

Extract the product with an organic solvent.

-

Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Caption: Plausible synthetic pathway for this compound.

General Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the characterization of a synthesized compound like this compound using common spectroscopic techniques.

Caption: General workflow for the characterization of a synthesized chemical compound.

Biological Activity and Signaling Pathways

There is currently limited publicly available information regarding the specific biological activities or signaling pathways associated with this compound. However, related acetamido-hydroxy-benzoic acid derivatives have been investigated for their analgesic properties.[8] Further research is required to elucidate the potential pharmacological profile of this compound.

Safety Information

While a specific safety data sheet for this compound is not detailed in the search results, general precautions for handling similar aromatic carboxylic acids and brominated compounds should be followed. These compounds may cause skin and eye irritation.[9][10] It is recommended to handle this chemical in a well-ventilated area and to use appropriate personal protective equipment (PPE), including gloves and safety glasses.[11][12] The safety description codes S26 (in case of contact with eyes, rinse immediately with plenty of water and seek medical advice) and S36 (wear suitable protective clothing) are noted for this compound.[1]

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. 2-Acetamido-5-bromobenzoic acid | Sigma-Aldrich [sigmaaldrich.com]

- 3. PubChemLite - this compound (C9H8BrNO3) [pubchemlite.lcsb.uni.lu]

- 4. 22921-67-1|this compound|BLD Pharm [bldpharm.com]

- 5. Page loading... [guidechem.com]

- 6. 2-Bromobenzoic acid(88-65-3) IR Spectrum [chemicalbook.com]

- 7. 2-Amino-4-bromobenzoic acid(20776-50-5) 1H NMR spectrum [chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. fishersci.co.uk [fishersci.co.uk]

- 10. 2-Acetamido-5-bromobenzoic Acid | C9H8BrNO3 | CID 520935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

Physical properties of 5-Acetamido-2-bromobenzoic acid

An In-depth Technical Guide on the Physical Properties of 5-Acetamido-2-bromobenzoic acid

This technical guide provides a comprehensive overview of the known physical properties of this compound, tailored for researchers, scientists, and professionals in the field of drug development. The document presents quantitative data in a structured format, details relevant experimental protocols, and includes a logical workflow for the characterization of such a compound.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source |

| CAS Number | 22921-67-1 | [1] |

| Appearance | Lilac-greyish powder | [1] |

| Molecular Formula | C₉H₈BrNO₃ | [1] |

| Molecular Weight | 258.07 g/mol | [2][3] |

| Exact Mass | 256.96900 u | [1] |

| Density | 1.706 g/cm³ | [1] |

| Melting Point | 186 °C | [1] |

| Boiling Point | 466 °C at 760 mmHg | [1] |

| Flash Point | 235.6 °C | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

Note: Some properties like Molecular Weight are listed for the isomer 2-Acetamido-5-bromobenzoic acid but are identical for this compound due to the same molecular formula.

Experimental Protocols

Detailed methodologies for determining key physical properties are outlined below.

Melting Point Determination

The melting point of a solid organic compound is a crucial indicator of its purity.[4] A pure substance typically melts over a narrow range of 1-2°C.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)[4]

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of the crystalline this compound is finely powdered using a mortar and pestle.[4]

-

Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.[5]

-

Measurement (Mel-Temp Apparatus):

-

The capillary tube is placed in the sample holder of the apparatus.

-

For an unknown compound, a rapid heating rate (5-10 °C per minute) is used to determine an approximate melting range.[5]

-

The apparatus is allowed to cool, and a fresh sample is used for a more precise measurement.[6]

-

The sample is heated rapidly to about 20 °C below the approximate melting point.[5][6]

-

The heating rate is then slowed to approximately 1-2 °C per minute.[6]

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.[6]

-

The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[6]

-

-

Measurement (Thiele Tube):

-

The capillary tube is attached to a thermometer using a small rubber band, with the sample aligned with the thermometer bulb.[6]

-

The assembly is placed in a Thiele tube containing mineral oil, ensuring the sample is immersed.[6]

-

The side arm of the Thiele tube is gently heated with a Bunsen burner, promoting oil circulation and even heating.[6]

-

The melting range is observed and recorded as described above.[6]

-

Solubility Testing

The solubility of this compound in various solvents provides insights into its polarity and acidic nature. As a carboxylic acid, it is expected to be insoluble in water but soluble in basic solutions.[7]

Apparatus:

-

Small test tubes

-

Spatula

-

Glass stirring rod

-

pH paper

Solvents:

-

Deionized water

-

5% Sodium Hydroxide (NaOH) solution

-

5% Sodium Bicarbonate (NaHCO₃) solution

-

5% Hydrochloric Acid (HCl) solution

Procedure:

-

Water Solubility:

-

Solubility in Aqueous Base (NaOH and NaHCO₃):

-

If the compound is insoluble in water, the same procedure is repeated using 5% NaOH solution and, in a separate test tube, 5% NaHCO₃ solution.[7][8]

-

For carboxylic acids, dissolution in both NaOH and NaHCO₃ is expected.[7] The reaction with NaHCO₃ may produce visible CO₂ bubbles, which is a positive test for a sufficiently strong acid.[7][8]

-

-

Solubility in Aqueous Acid (HCl):

-

Confirmation of Acidity:

-

To confirm that solubility in NaOH is due to an acid-base reaction, the resulting solution can be acidified with 5% HCl. The reappearance of a precipitate indicates the reformation of the water-insoluble carboxylic acid.[8]

-

Logical Workflow for Compound Characterization

The following diagram illustrates a logical workflow for the physical and spectroscopic characterization of a synthesized aromatic carboxylic acid like this compound.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. chembk.com [chembk.com]

- 3. 2-Acetamido-5-bromobenzoic Acid | C9H8BrNO3 | CID 520935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medpharma12.com [medpharma12.com]

- 5. community.wvu.edu [community.wvu.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. is.muni.cz [is.muni.cz]

- 8. www1.udel.edu [www1.udel.edu]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

5-Acetamido-2-bromobenzoic acid molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides core information regarding the physicochemical properties of 5-Acetamido-2-bromobenzoic acid, a compound of interest in organic synthesis and pharmaceutical research.

Physicochemical Data Summary

The fundamental molecular properties of this compound are summarized in the table below. This data is essential for experimental design, analytical method development, and computational modeling.

| Property | Value | Reference |

| Molecular Formula | C9H8BrNO3 | [1][2] |

| Molecular Weight | 258.07 g/mol | [1][2][3] |

| CAS Number | 38985-79-4 | [1][2] |

| IUPAC Name | 2-acetamido-5-bromobenzoic acid | [2] |

| Melting Point | 214-219 °C | [1] |

| Boiling Point (Predicted) | 457.8 ± 40.0 °C | [1] |

| Density (Estimate) | 1.7300 | [1] |

Compound Identification Workflow

The logical workflow for the identification and characterization of this compound in a laboratory setting is outlined below. This process ensures accurate verification of the compound's identity and purity before its use in further applications.

Caption: Logical workflow for the identification and characterization of a chemical compound.

Experimental Protocols

While specific experimental protocols for the synthesis or application of this compound are highly dependent on the research context, a general approach for its characterization would involve standard analytical techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To confirm the chemical structure by analyzing the magnetic properties of atomic nuclei.

-

Methodology: A sample of the compound would be dissolved in a suitable deuterated solvent (e.g., DMSO-d6). 1H NMR and 13C NMR spectra would be acquired. The chemical shifts, integration, and coupling patterns of the peaks would be analyzed to confirm the presence of the acetamido, bromo, and benzoic acid moieties in the correct substitution pattern.

2. Mass Spectrometry (MS):

-

Objective: To determine the molecular weight and fragmentation pattern.

-

Methodology: A small amount of the sample would be ionized (e.g., using electrospray ionization - ESI) and the mass-to-charge ratio of the resulting ions would be measured. This would be used to confirm the molecular weight of 258.07 g/mol .

3. High-Performance Liquid Chromatography (HPLC):

-

Objective: To assess the purity of the compound.

-

Methodology: A solution of the compound would be injected into an HPLC system equipped with a suitable column (e.g., C18). A mobile phase gradient would be used to separate the main compound from any impurities. The purity would be determined by the relative area of the peak corresponding to this compound.

Chemical Structure and Properties Relationship

The relationship between the key identifiers and properties of this compound is illustrated in the diagram below.

Caption: Relationship between molecular formula, structure, and physical properties.

References

Solubility Profile of 5-Acetamido-2-bromobenzoic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 5-Acetamido-2-bromobenzoic acid in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on qualitative solubility information and provides a standardized experimental protocol for researchers to determine quantitative solubility in their own laboratory settings.

Qualitative Solubility Data

This compound is a derivative of benzoic acid with potential applications in pharmaceutical and chemical synthesis. Understanding its solubility is crucial for process development, formulation, and quality control. The available qualitative data indicates that this compound is generally soluble in common organic solvents. For comparative purposes, the solubility of structurally similar compounds is also presented.

| Compound Name | Solvent | Solubility Description |

| This compound | Ethanol | Soluble[1] |

| Chloroform | Soluble[1] | |

| Water | Low solubility[1] | |

| 2-Amino-5-bromobenzoic acid (structurally similar) | Alcohols | Soluble[2] |

| Ethers | Soluble[2] | |

| Chloroform | Soluble[2] | |

| Benzene | Soluble[2] | |

| Acetic acid | Soluble[2] | |

| Water | Insoluble[2] | |

| N-Acetylanthranilic acid (structurally similar) | Water | Moderate solubility |

| Ethanol | Soluble[3] | |

| Acetone | Soluble[3] | |

| Chloroform | Soluble[3] |

Experimental Protocol: Determination of Solubility by Gravimetric Method

The following is a generalized experimental protocol for the quantitative determination of the solubility of a solid compound, such as this compound, in an organic solvent. This method is based on the principle of creating a saturated solution and then determining the mass of the dissolved solute.

Materials and Equipment:

-

This compound (solute)

-

Selected organic solvent

-

Analytical balance

-

Thermostatic shaker or water bath

-

Vials with screw caps

-

Syringe filters (solvent-compatible, e.g., PTFE, 0.22 µm)

-

Pre-weighed, solvent-resistant weighing dishes (e.g., aluminum)

-

Pipettes

-

Drying oven or vacuum oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the organic solvent. An excess of solid should be visible at the bottom of the vial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

Once equilibrium is achieved, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to avoid premature crystallization.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed weighing dish. This step is critical to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Place the weighing dish containing the filtered saturated solution in a drying oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

-

Continue drying until a constant weight of the residue (the dissolved this compound) is achieved.

-

Record the final weight of the weighing dish with the dried solute.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solute by subtracting the initial weight of the empty weighing dish from the final weight.

-

Solubility can be expressed in various units, such as g/100 mL or mol/L, using the following formulas:

-

Solubility ( g/100 mL) = (Mass of solute in g / Volume of solution taken in mL) x 100

-

Solubility (mol/L) = (Mass of solute in g / (Molecular weight of solute x Volume of solution taken in L))

-

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis of a related compound, 2-amino-5-bromobenzoic acid, which shares a similar structural backbone. This provides a logical representation of an experimental process relevant to the handling and production of such aromatic carboxylic acids.

Caption: Synthesis workflow for 2-amino-5-bromobenzoic acid.

References

5-Acetamido-2-bromobenzoic Acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

CAS Number: 22921-67-1

This in-depth technical guide provides a comprehensive overview of 5-Acetamido-2-bromobenzoic acid, a key chemical intermediate with significant potential in pharmaceutical research and development. This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering detailed information on its chemical properties, synthesis, spectroscopic data, and potential applications.

Chemical and Physical Properties

This compound is a substituted benzoic acid derivative. Its core structure consists of a benzene ring functionalized with a carboxylic acid group, a bromine atom, and an acetamido group. These functional groups contribute to its unique chemical reactivity and make it a versatile building block in organic synthesis.

| Property | Value | Source |

| Molecular Formula | C₉H₈BrNO₃ | [1] |

| Molecular Weight | 258.07 g/mol | [1] |

| Appearance | Lilac-greyish powder | [2] |

| Melting Point | 186°C | [2] |

| Boiling Point | 466°C at 760 mmHg | [2] |

| Density | 1.706 g/cm³ | [2] |

| H-Bond Acceptor Count | 3 | [2] |

| H-Bond Donor Count | 2 | [2] |

Synthesis and Experimental Protocols

Proposed Synthesis of this compound:

Caption: Proposed synthetic route for this compound.

General Experimental Protocol (based on analogous reactions):

A general procedure for the acetylation of an aminobenzoic acid is as follows. This protocol is adapted from the synthesis of a structurally related compound, 5-acetamido-2-hydroxy benzoic acid[3].

Materials:

-

5-amino-2-bromobenzoic acid

-

Acetic anhydride or acetyl chloride

-

An appropriate solvent (e.g., glacial acetic acid, pyridine, or an inert solvent like dichloromethane)

-

A suitable base (if using acetyl chloride, e.g., pyridine or triethylamine)

-

Deionized water

-

Hydrochloric acid (for pH adjustment, if necessary)

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, filtration apparatus)

Procedure:

-

Dissolution: Dissolve 5-amino-2-bromobenzoic acid in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

-

Reagent Addition: Slowly add acetic anhydride or acetyl chloride to the solution. If using acetyl chloride, the reaction is typically performed in the presence of a base to neutralize the HCl byproduct. The reaction may be exothermic, so cooling might be necessary.

-

Reaction: Stir the mixture at room temperature or with gentle heating for a period of time to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, the mixture is typically poured into cold water to precipitate the product. If an organic solvent was used, it may need to be removed under reduced pressure first.

-

Isolation and Purification: The precipitated solid is collected by filtration, washed with cold water, and then dried. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely published. However, data for the isomeric compound, 2-Acetamido-5-bromobenzoic acid, and other related structures can provide valuable insights for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

While the specific ¹H and ¹³C NMR spectra for this compound are not available, the expected chemical shifts can be predicted based on the structure and data from analogous compounds. For instance, the ¹H NMR spectrum of 5-acetamido-2-hydroxy benzoic acid shows signals for the aromatic protons between δ 6.89 and 8.08 ppm, a singlet for the acetyl methyl protons at δ 2.00 ppm, and a singlet for the amide proton at δ 9.87 ppm[3]. The ¹³C NMR spectrum of the same compound displays aromatic carbon signals between δ 112.52 and 157.16 ppm, a carboxylic acid carbon at δ 171.97 ppm, an amide carbonyl carbon at δ 168.22 ppm, and a methyl carbon at δ 23.94 ppm[3].

Infrared (IR) Spectroscopy:

The IR spectrum of 2-Acetamido-5-bromobenzoic acid, an isomer, shows characteristic peaks that would be expected in the spectrum of the target compound as well.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H stretch (Carboxylic Acid) | ~3000 (broad) |

| N-H stretch (Amide) | ~3300 |

| C=O stretch (Carboxylic Acid) | ~1700 |

| C=O stretch (Amide) | ~1660 |

| C=C stretch (Aromatic) | ~1600-1450 |

| C-Br stretch | ~700-600 |

Mass Spectrometry (MS):

The mass spectrum of 2-Acetamido-5-bromobenzoic acid shows a molecular ion peak corresponding to its molecular weight[4]. Due to the presence of bromine, a characteristic isotopic pattern (M+ and M+2 peaks in approximately a 1:1 ratio) would be expected.

Applications in Drug Development

This compound serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. Its utility stems from the presence of multiple reactive sites that allow for further chemical modifications.

Role as a Chemical Intermediate:

The carboxylic acid group can be converted into esters, amides, or other derivatives. The acetamido group can be hydrolyzed back to an amine, which can then undergo a variety of reactions. The bromine atom can be replaced through various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce new carbon-carbon or carbon-nitrogen bonds. A patent for the preparation of 2-bromo-5-iodobenzoic acid utilizes 5-amino-2-bromobenzoic acid as a starting material, highlighting the importance of this structural motif in the synthesis of other useful intermediates[5].

Potential Pharmacological Significance:

Derivatives of closely related acetamido-benzoic acids have shown biological activity. For example, derivatives of 5-acetamido-2-hydroxy benzoic acid have been investigated for their analgesic and anti-inflammatory properties, with some showing selectivity for the COX-2 enzyme[3][6]. This suggests that derivatives of this compound could also be explored for similar activities.

Caption: Potential applications of this compound in drug discovery.

Safety and Handling

Based on safety data for the isomeric compound 2-Acetamido-5-bromobenzoic acid, this compound should be handled with care in a laboratory setting. It is harmful if swallowed and may cause skin and serious eye irritation[2]. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable chemical entity with significant potential as a building block in the synthesis of novel compounds for drug discovery. While detailed experimental and spectroscopic data are not extensively available in the public domain, this guide provides a comprehensive overview based on available information for structurally related compounds. Further research into the synthesis, characterization, and biological evaluation of derivatives of this compound is warranted to fully explore its potential in the development of new therapeutic agents.

References

- 1. CN107673990A - A kind of preparation method of the iodo-benzoic acid of 2 bromine 5 - Google Patents [patents.google.com]

- 2. 2-Acetamido-5-bromobenzoic Acid | C9H8BrNO3 | CID 520935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions [mdpi.com]

- 4. 2-Acetamino-5-bromobenzoic acid [webbook.nist.gov]

- 5. Preparation method of 2-bromo-5-iodobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 6. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

IUPAC name for 5-Acetamido-2-bromobenzoic acid

An In-depth Technical Guide on 2-Acetamido-5-bromobenzoic Acid for Researchers and Drug Development Professionals

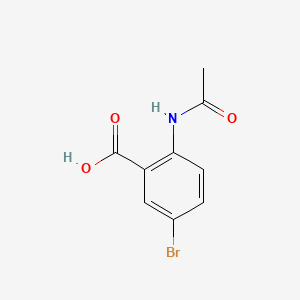

This technical guide provides a comprehensive overview of 2-acetamido-5-bromobenzoic acid, a compound of interest in medicinal chemistry and drug development. This document details its chemical properties, a plausible synthesis protocol, and its potential biological significance, tailored for researchers, scientists, and professionals in the field of drug development. The officially recognized IUPAC name for this compound is 2-acetamido-5-bromobenzoic acid[1].

Physicochemical Properties

A summary of the key physicochemical properties of 2-acetamido-5-bromobenzoic acid is presented in the table below. This data is essential for its handling, characterization, and application in experimental settings.

| Property | Value | Source |

| IUPAC Name | 2-acetamido-5-bromobenzoic acid | [1] |

| Synonyms | N-Acetyl-5-bromoanthranilic acid, 2-(acetylamino)-5-bromobenzoic acid | [1][2] |

| CAS Number | 38985-79-4 | [1] |

| Molecular Formula | C₉H₈BrNO₃ | [1] |

| Molecular Weight | 258.07 g/mol | [1] |

| Appearance | Crystals or Crystalline Powder, Pale brown | [3] |

| Melting Point | 214-219 °C | [3] |

| Boiling Point | 457.8 ± 40.0 °C (Predicted) | [3] |

| Density | 1.7300 (rough estimate) | [3] |

| Solubility | Soluble in ethanol and chloroform; low solubility in water. | [3] |

Synthesis Protocol

The synthesis of 2-acetamido-5-bromobenzoic acid can be achieved through a two-step process starting from 2-aminobenzoic acid (anthranilic acid). The first step involves the bromination of anthranilic acid to form 2-amino-5-bromobenzoic acid, followed by an acetylation reaction.

Step 1: Synthesis of 2-amino-5-bromobenzoic acid

Materials:

-

2-aminobenzoic acid

-

Glacial acetic acid

-

Bromine

-

Benzene

-

Concentrated hydrochloric acid

Procedure:

-

Dissolve 2-aminobenzoic acid in glacial acetic acid.

-

Separately, prepare a solution of bromine in glacial acetic acid.

-

Slowly add the bromine solution dropwise to the 2-aminobenzoic acid solution at 15 °C.

-

Stir the mixture for 1 hour at the same temperature.

-

Filter the resulting precipitate, wash with benzene, and dry in the dark.

-

To purify, add the crude product to boiling water, followed by the addition of concentrated hydrochloric acid, and perform hot filtration under a vacuum to yield 2-amino-5-bromobenzoic acid[4].

Step 2: Synthesis of 2-acetamido-5-bromobenzoic acid

Materials:

-

2-amino-5-bromobenzoic acid (from Step 1)

-

Acetic anhydride

-

Pyridine (as a catalyst, optional)

-

Water

-

Hydrochloric acid

Procedure:

-

Suspend 2-amino-5-bromobenzoic acid in water.

-

Add acetic anhydride to the suspension. The reaction can be catalyzed by a small amount of pyridine.

-

Stir the mixture vigorously. The acetylation of the amino group will proceed, leading to the formation of 2-acetamido-5-bromobenzoic acid.

-

After the reaction is complete, the product will precipitate out of the solution.

-

Collect the precipitate by filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent, such as aqueous ethanol, to obtain pure 2-acetamido-5-bromobenzoic acid.

-

The final product can be characterized by techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity.

Potential Biological Activity and Applications

While direct biological data for 2-acetamido-5-bromobenzoic acid is limited in the provided search results, the activity of structurally related compounds offers valuable insights into its potential applications in drug development. Derivatives of 5-acetamido-2-hydroxy benzoic acid have been investigated as novel non-steroidal anti-inflammatory drugs (NSAIDs)[5][6]. These compounds have shown potential as selective inhibitors of cyclooxygenase-2 (COX-2)[5][6].

The inhibition of the COX-2 enzyme is a key mechanism for reducing inflammation and pain. The logical pathway for this action is illustrated in the diagram below.

Caption: Proposed mechanism of action via COX-2 inhibition.

This pathway suggests that 2-acetamido-5-bromobenzoic acid, due to its structural similarity to known COX-2 inhibitors, could be a valuable scaffold for the design and synthesis of new anti-inflammatory agents. Further research, including in-silico docking studies and in-vitro assays, would be necessary to validate this hypothesis and determine its efficacy and selectivity as a COX-2 inhibitor. The development of derivatives could also lead to compounds with improved pharmacokinetic and pharmacodynamic profiles[5][6].

References

- 1. 2-Acetamido-5-bromobenzoic Acid | C9H8BrNO3 | CID 520935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Acetamino-5-bromobenzoic acid (CAS 38985-79-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. chembk.com [chembk.com]

- 4. 2-Amino-5-bromobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectral Analysis of 5-Acetamido-2-bromobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 5-Acetamido-2-bromobenzoic acid (C₉H₈BrNO₃), a compound of interest in synthetic chemistry and drug discovery. Due to the limited availability of publicly accessible experimental spectra, this guide combines available mass spectrometry data with predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data. Detailed, standardized experimental protocols for acquiring this data are also provided to assist researchers in their own analytical work.

Spectral Data Summary

The following tables summarize the key spectral information for this compound. This data is crucial for structural elucidation, purity assessment, and quality control.

Mass Spectrometry (MS)

Mass spectrometry of this compound reveals a characteristic fragmentation pattern. The presence of a bromine atom is indicated by the isotopic pattern of bromine-containing fragments (M and M+2 peaks).

| Fragment Ion | m/z (Mass-to-Charge Ratio) | Interpretation |

| [M]⁺ | 257 | Molecular ion containing ⁷⁹Br |

| [M+2]⁺ | 259 | Molecular ion containing ⁸¹Br |

| [M-CH₂CO]⁺ | 215 | Loss of a ketene molecule from the acetamido group (with ⁷⁹Br)[1] |

| [M-CH₂CO+2]⁺ | 217 | Loss of a ketene molecule from the acetamido group (with ⁸¹Br)[1] |

| [M-CH₂CO-H₂O]⁺ | 197 | Subsequent loss of water (with ⁷⁹Br)[1] |

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

The predicted ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) would exhibit the following signals.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 10.0 - 13.0 | Singlet (broad) | 1H | -COOH |

| ~ 9.5 - 10.5 | Singlet | 1H | -NH- |

| ~ 8.0 - 8.2 | Doublet | 1H | Aromatic C-H |

| ~ 7.8 - 8.0 | Doublet of doublets | 1H | Aromatic C-H |

| ~ 7.4 - 7.6 | Doublet | 1H | Aromatic C-H |

| ~ 2.1 | Singlet | 3H | -CH₃ |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

The predicted ¹³C NMR spectrum is expected to show nine distinct carbon signals.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 169 | C=O (Carboxylic Acid) |

| ~ 168 | C=O (Amide) |

| ~ 140 | Aromatic C-NH |

| ~ 135 | Aromatic C-Br |

| ~ 133 | Aromatic C-H |

| ~ 125 | Aromatic C-H |

| ~ 122 | Aromatic C-H |

| ~ 118 | Aromatic C-COOH |

| ~ 24 | -CH₃ |

Infrared (IR) Spectroscopy (Predicted)

The predicted IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Strong, Broad | O-H stretch (Carboxylic Acid) |

| ~ 3250 | Medium | N-H stretch (Amide) |

| ~ 1700 | Strong | C=O stretch (Carboxylic Acid) |

| ~ 1670 | Strong | C=O stretch (Amide I) |

| ~ 1590 | Medium | N-H bend (Amide II) |

| ~ 1600, 1480 | Medium-Weak | C=C stretch (Aromatic) |

| ~ 1300 | Medium | C-N stretch |

| ~ 1250 | Medium | C-O stretch |

| ~ 820 | Strong | C-H out-of-plane bend |

| ~ 600 | Medium | C-Br stretch |

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse proton spectrum.

-

Typical parameters: spectral width of 12-15 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 200-220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-10 seconds, and a sufficient number of scans for adequate signal-to-noise (e.g., 1024 or more).

-

-

Data Processing:

-

Apply Fourier transformation to the Free Induction Decay (FID).

-

Phase the spectra and perform baseline correction.

-

Calibrate the chemical shifts using the residual solvent peak as an internal reference.

-

Integrate the signals in the ¹H spectrum.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

-

Instrumentation: Employ a mass spectrometer with an Electron Ionization (EI) source.

-

Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Detect the ions to generate a mass spectrum.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the spectral analysis process.

Caption: General workflow for the spectral analysis of this compound.

Caption: Detailed workflow for NMR data acquisition and processing.

Caption: Step-by-step workflow for mass spectrometry analysis.

References

Potential Biological Activities of Acetamido Bromobenzoic Acid Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetamido bromobenzoic acid derivatives represent a versatile class of compounds that have garnered significant interest in medicinal chemistry due to their wide spectrum of biological activities. The presence of the acetamido, bromo, and benzoic acid functionalities provides a unique scaffold for structural modifications, leading to the development of potent therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these derivatives, with a focus on their anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibiting properties. All quantitative data is summarized in structured tables, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to facilitate a deeper understanding of the underlying molecular interactions and experimental designs.

Synthesis of Acetamido Bromobenzoic Acid Derivatives

The synthesis of acetamido bromobenzoic acid derivatives typically involves multi-step reactions, starting from commercially available precursors. A general synthetic route often begins with the bromination of an aminobenzoic acid, followed by acetylation of the amino group. The carboxylic acid moiety can then be converted to an amide or ester to generate a library of derivatives.

A representative synthetic protocol for a 4-acetamido-3-bromobenzoic acid derivative is as follows:

Step 1: Bromination of 4-Aminobenzoic Acid

-

To a solution of 4-aminobenzoic acid in a suitable solvent such as acetic acid, add a brominating agent like N-bromosuccinimide (NBS) or bromine in the presence of a catalyst.

-

Stir the reaction mixture at room temperature for a specified duration, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the product, 4-amino-3-bromobenzoic acid, is isolated by filtration or extraction.

Step 2: Acetylation of 4-Amino-3-bromobenzoic Acid

-

Suspend 4-amino-3-bromobenzoic acid in a solvent like acetic anhydride or react it with acetyl chloride in the presence of a base.

-

Heat the mixture under reflux for a few hours.

-

Cool the reaction mixture and pour it into ice-cold water to precipitate the product, 4-acetamido-3-bromobenzoic acid.

-

Filter, wash with water, and dry the product.

Step 3: Amide Formation

-

Activate the carboxylic acid of 4-acetamido-3-bromobenzoic acid using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in an appropriate solvent like dimethylformamide (DMF).

-

Add the desired amine to the reaction mixture.

-

Stir the reaction at room temperature until completion, as monitored by TLC.

-

Work up the reaction mixture by extraction and purify the final N-substituted-4-acetamido-3-bromobenzamide derivative by column chromatography or recrystallization.

Anticancer Activity

Several acetamido bromobenzoic acid derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Anticancer Data

The in vitro anticancer activity of representative acetamido bromobenzoic acid derivatives is summarized below. The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay.

| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) |

| Cpd-1 | 4-Bromo-N-(3,5-dimethoxyphenyl)benzamide | NCI-H520 (NSCLC) | 1.36 ± 0.27[1] |

| Cpd-2 | 4-Bromo-N-(3,5-dimethoxyphenyl)benzamide | NCI-H1581 (NSCLC) | 1.25 ± 0.23[1] |

| Cpd-3 | Imidazole-based N-phenylbenzamide (4f) | A549 (Lung) | 7.5 ± 0.38[2] |

| Cpd-4 | Imidazole-based N-phenylbenzamide (4f) | HeLa (Cervical) | 9.3 ± 0.11[2] |

| Cpd-5 | Imidazole-based N-phenylbenzamide (4f) | MCF-7 (Breast) | 8.9 ± 0.11[2] |

Mechanism of Action: FGFR1 Signaling Pathway Inhibition

A key target for some anticancer acetamido bromobenzoic acid derivatives is the Fibroblast Growth Factor Receptor 1 (FGFR1).[1] Aberrant activation of the FGFR1 signaling pathway is implicated in the progression of various cancers. Inhibition of this pathway can lead to decreased cell proliferation and induction of apoptosis.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

96-well plates

-

Cancer cell lines

-

Complete cell culture medium

-

Acetamido bromobenzoic acid derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug). Incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Anti-inflammatory Activity

Certain acetamido bromobenzoic acid derivatives have shown promising anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory cascade.

Quantitative Anti-inflammatory Data

The in vivo anti-inflammatory activity of representative derivatives was evaluated using the carrageenan-induced paw edema model in rats. The percentage of edema inhibition is a measure of the anti-inflammatory effect.

| Compound ID | Derivative Class | Dose (mg/kg) | Edema Inhibition (%) at 3h |

| Cpd-6 | N-(2,4-dibromophenyl)carbamothioylbenzamide | 100 | 61.45 |

| Cpd-7 | N-(2-nitrophenylcarbamothioyl)benzamide | 100 | 51.76 |

| Indomethacin | Standard Drug | 10 | 55.20 |

Mechanism of Action: COX-2 Signaling Pathway Inhibition

The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit the COX-2 enzyme, which is responsible for the production of prostaglandins that mediate inflammation and pain.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for the acute anti-inflammatory activity of new compounds.

Materials:

-

Wistar rats (150-200 g)

-

Carrageenan solution (1% w/v in sterile saline)

-

Test compounds and standard drug (e.g., Indomethacin) suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Plethysmometer

Procedure:

-

Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

-

Grouping and Dosing: Divide the animals into groups (n=6). Administer the test compounds and the standard drug orally or intraperitoneally. The control group receives only the vehicle.

-

Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 h).

-

Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Antimicrobial Activity

Derivatives of acetamido bromobenzoic acid have also been investigated for their potential as antimicrobial agents against a range of pathogenic bacteria.

Quantitative Antimicrobial Data

The in vitro antimicrobial activity is typically determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

| Compound ID | Derivative Class | Bacterial Strain | MIC (µg/mL) |

| Cpd-8 | Benzimidazole-based acetamide (2b) | Pseudomonas aeruginosa | 125[3] |

| Cpd-9 | Benzimidazole-based acetamide (2c) | Pseudomonas aeruginosa | 125[3] |

| Cpd-10 | 2-amino-N-(p-Chlorophenyl) acetamide (5a) | Acinetobacter baumannii | 24 (Zone of Inhibition in mm)[4] |

| Ciprofloxacin | Standard Drug | Pseudomonas aeruginosa | < 31.25 |

Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is a standardized and widely used technique for determining the MIC of antimicrobial agents.

Materials:

-

96-well microtiter plates

-

Bacterial strains

-

Mueller-Hinton Broth (MHB)

-

Test compounds and standard antibiotic

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Spectrophotometer

Procedure:

-

Preparation of Compound Dilutions: Prepare a two-fold serial dilution of the test compounds and the standard antibiotic in MHB in the wells of a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a bacterial suspension in sterile saline and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Enzyme Inhibition

Certain acetamido bromobenzoic acid derivatives have been identified as potent inhibitors of specific enzymes, such as urease, which is a virulence factor in some pathogenic bacteria.

Quantitative Urease Inhibition Data

| Compound ID | Derivative Class | Urease Source | IC50 (µM) |

| Cpd-11 | N-(6-(p-tolyl)benzo[d]thiazol-2-yl)acetamide | Jack Bean | 15.2 ± 0.11 |

| Thiourea | Standard Inhibitor | Jack Bean | 21.6 ± 0.12 |

Mechanism of Action: Urease Inhibition

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. Inhibition of urease can prevent the rise in pH that allows bacteria like Helicobacter pylori to survive in the acidic environment of the stomach. Acetamido bromobenzoic acid derivatives may inhibit urease by chelating the nickel ions in the active site or by blocking the substrate binding pocket.

Conclusion

Acetamido bromobenzoic acid derivatives constitute a promising class of compounds with a diverse range of biological activities. Their potential as anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibiting agents warrants further investigation. The structure-activity relationship studies of these derivatives will be crucial for the rational design of more potent and selective therapeutic agents. The detailed experimental protocols and mechanistic insights provided in this guide aim to facilitate future research and development in this exciting field of medicinal chemistry.

References

5-Acetamido-2-bromobenzoic Acid: A Versatile Building Block for Heterocyclic Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Acetamido-2-bromobenzoic acid, a substituted anthranilic acid derivative, has emerged as a valuable and versatile building block in modern organic synthesis. Its unique structural features, comprising a carboxylic acid, an acetamido group, and a reactive bromine atom on a benzene ring, provide multiple reaction sites for the construction of complex molecular architectures. This guide offers a comprehensive overview of the physicochemical properties, key synthetic applications, and biological significance of molecules derived from this important scaffold.

Physicochemical Properties

A thorough understanding of the physical and chemical characteristics of this compound is fundamental for its effective utilization in synthesis. The key properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 2-acetamido-5-bromobenzoic acid | [1] |

| Synonyms | N-Acetyl-5-bromoanthranilic acid | [2] |

| CAS Number | 38985-79-4 | |

| Molecular Formula | C₉H₈BrNO₃ | [1] |

| Molecular Weight | 258.07 g/mol | [1] |

| Melting Point | 214-219 °C | [3] |

| Appearance | White to pale brown crystalline solid | [3] |

| Solubility | Soluble in many organic solvents, sparingly soluble in water. | [3] |

Core Synthetic Applications

The strategic placement of functional groups in this compound allows for its participation in a variety of important organic transformations, most notably in the synthesis of heterocyclic compounds and as a substrate for cross-coupling reactions.

Synthesis of Quinazolinones

Quinazolinones are a prominent class of nitrogen-containing heterocycles that form the core structure of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties. This compound serves as an excellent precursor for the synthesis of 6-bromo-substituted quinazolinones. The general synthetic approach involves the cyclization of the anthranilic acid derivative with a suitable one-carbon source. While direct protocols starting from the acetamido compound are less common in the literature, a closely related and highly relevant synthesis begins with 2-amino-5-bromobenzoic acid. The initial acetylation of the amino group to yield this compound is a standard and high-yielding transformation.

Experimental Protocol: Synthesis of 6-Bromoquinazolin-4(3H)-one from 2-Amino-5-bromobenzoic Acid

This protocol, adapted from a published procedure, illustrates the fundamental cyclization reaction.

-

Reaction Setup: A mixture of 2-amino-5-bromobenzoic acid (10 mmol) and formamide (40 mmol) is placed in a round-bottom flask equipped with a reflux condenser.

-

Heating: The reaction mixture is heated to and maintained at 130 °C for 4 hours.

-

Work-up: After cooling, water is added to the reaction mixture, and the resulting precipitate is collected by vacuum filtration.

-

Purification: The crude product is washed with a suitable solvent, such as ethanol, to afford the purified 6-bromoquinazolin-4(3H)-one.

A logical workflow for the synthesis of quinazolinones from this compound is depicted below.

Caption: Synthetic workflow for quinazolinone synthesis.

Synthesis of Benzoxazinones

Benzoxazinones are another class of heterocyclic compounds with applications in medicinal chemistry.[4] The synthesis of benzoxazinones can be achieved from N-substituted anthranilic acids through cyclodehydration.[5] this compound, as an N-acylated anthranilic acid, is a suitable starting material for this transformation.

Experimental Protocol: General Synthesis of 2-Substituted 4H-3,1-benzoxazin-4-ones

This generalized protocol is based on methods for the cyclization of N-acylated anthranilic acids.

-

Reaction Setup: this compound is dissolved in a suitable solvent (e.g., pyridine or a mixture with acetic anhydride).

-

Cyclizing Agent: A dehydrating agent, such as acetic anhydride, is added to the reaction mixture.

-

Heating: The mixture is heated under reflux for a specified period to effect cyclization.

-

Work-up and Purification: The reaction mixture is cooled, and the product is isolated by precipitation and filtration, followed by recrystallization from an appropriate solvent.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 2-position of this compound provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide variety of aryl and heteroaryl substituents, significantly expanding the molecular diversity of the resulting products.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of Aryl Bromides

The following is a general protocol for the Suzuki coupling of a bromobenzoic acid derivative.

-

Reaction Setup: In a reaction vessel, the this compound derivative (1.0 equiv), a boronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄ or a combination of a palladium source and a ligand), and a base (e.g., K₂CO₃, Cs₂CO₃) are combined.

-

Solvent: A suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane) and water, is added.

-

Inert Atmosphere: The reaction vessel is purged with an inert gas (e.g., argon or nitrogen).

-

Heating: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the starting material is consumed (monitored by TLC or LC-MS).

-

Work-up: The reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The organic layers are combined, dried, and concentrated.

-

Purification: The crude product is purified by column chromatography or recrystallization.

The logical relationship of the Suzuki-Miyaura coupling is illustrated in the following diagram.

Caption: Suzuki-Miyaura cross-coupling reaction.

Biological Significance and Signaling Pathways

Derivatives of this compound, particularly the resulting quinazolinones, have garnered significant attention in drug discovery due to their potent biological activities. A key area of investigation is their role as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[6][7] Overexpression or mutation of EGFR is a hallmark of many cancers, leading to uncontrolled cell proliferation and survival.[6] Quinazolinone-based compounds have been developed as tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of EGFR, thereby blocking its downstream signaling cascade.[6][7]

The EGFR signaling pathway is a complex network that plays a crucial role in regulating cell growth, proliferation, and differentiation. Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.

Caption: EGFR signaling pathway and inhibition.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its trifunctional nature allows for the efficient construction of diverse and complex molecular scaffolds, particularly pharmacologically relevant heterocycles such as quinazolinones and benzoxazinones. The presence of a bromine atom facilitates further functionalization through modern cross-coupling techniques, enabling the synthesis of extensive compound libraries for drug discovery programs. The demonstrated activity of its derivatives as EGFR inhibitors underscores the importance of this scaffold in the development of novel therapeutic agents. This guide provides a foundational understanding for researchers to explore and exploit the full synthetic potential of this compound.

References

- 1. 2-Benzoxazinone synthesis [organic-chemistry.org]

- 2. benchchem.com [benchchem.com]

- 3. DE69732525T2 - ASYMMETRIC SYNTHESIS OF BENZOXAZINONES - Google Patents [patents.google.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Benzoxazinone synthesis [organic-chemistry.org]

- 6. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. brieflands.com [brieflands.com]

Navigating the Safety Landscape of 5-Acetamido-2-bromobenzoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and hazards associated with 5-Acetamido-2-bromobenzoic acid, a compound of interest in various research and development applications. This document synthesizes available safety data to facilitate informed handling, storage, and emergency response procedures.

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards identified are related to irritation of the skin, eyes, and respiratory system.[1][2][3]

Table 1: GHS Classification for this compound

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1][2][3] |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation[1][2][3] |

| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory System) | H335: May cause respiratory irritation[1][2][3] |

It is crucial to note that comprehensive toxicological data for this specific compound is limited. No quantitative data for acute toxicity (e.g., LD50, LC50), germ cell mutagenicity, carcinogenicity, or reproductive toxicity were available in the reviewed safety data sheets.[1] Therefore, all handling procedures should be based on the precautionary principle, assuming the compound may have other uncharacterized hazardous properties.

Safe Handling and Storage Protocols

Proper handling and storage are paramount to minimize exposure risk. The following protocols are recommended based on available safety data.

Table 2: Handling and Storage Recommendations

| Aspect | Recommendation |

| Ventilation | Use only outdoors or in a well-ventilated area.[1][2] |

| Personal Hygiene | Wash face, hands, and any exposed skin thoroughly after handling.[1][2] |

| Ingestion/Inhalation | Avoid breathing dust, fume, gas, mist, vapors, or spray.[1][2] |

| Storage Conditions | Store in a well-ventilated place. Keep container tightly closed.[1][2] |

| Light Sensitivity | Protect from light.[1] |

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound to prevent direct contact and inhalation.

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification |

| Eye/Face Protection | Wear protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] |

| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[2] |

| Respiratory Protection | If exposure limits are exceeded or if irritation or other symptoms are experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator. A particulate filter is recommended.[2] |

Emergency Procedures

In the event of accidental exposure or release, immediate and appropriate action is critical.

Table 4: First Aid and Emergency Measures

| Situation | Action |

| Skin Contact | Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1][2] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][2] |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[1][2] |

| Ingestion | Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[1] |

| Accidental Release | Ensure adequate ventilation. Use personal protective equipment. Avoid dust formation. Sweep up and shovel into suitable containers for disposal.[2] |

| Fire Fighting | Use extinguishing media appropriate for the surrounding environment. Thermal decomposition can lead to the release of irritating gases and vapors.[4] |

Experimental Protocols for Hazard Assessment

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD TG 439)

This test method provides a non-animal alternative for assessing skin irritation potential.

-

Test System: A commercially available reconstituted human epidermis model (e.g., EpiDerm™, EpiSkin™) is used.

-

Procedure: a. The test chemical is applied topically to the tissue surface. b. Tissues are incubated for a defined period (e.g., 60 minutes). c. After incubation, the tissues are thoroughly rinsed and transferred to fresh medium. d. Tissues are incubated for a post-exposure period (e.g., 42 hours).

-

Viability Assessment: Cell viability is measured by the enzymatic conversion of a vitality dye (e.g., MTT) into a colored formazan salt, which is quantified by spectrophotometry.

-

Interpretation: The reduction in cell viability compared to negative controls is used to classify the substance. A mean viability of ≤ 50% indicates an irritant (Category 2).

In Vitro Eye Irritation: Bovine Corneal Opacity and Permeability (BCOP) Test Method (OECD TG 437)

This method is used to identify chemicals that can cause serious eye damage.

-

Test System: Corneas are obtained from the eyes of freshly slaughtered cattle.

-

Procedure: a. The test chemical is applied to the epithelial surface of the cornea. b. The cornea is incubated for a specified time (e.g., 10 minutes for liquids, 4 hours for solids). c. After exposure, the cornea is rinsed.

-

Endpoint Measurement: a. Opacity: The opacity of the cornea is measured using an opacitometer. b. Permeability: The passage of fluorescein dye through the cornea is measured with a spectrophotometer.

-

Calculation and Interpretation: An In Vitro Irritancy Score (IVIS) is calculated based on the opacity and permeability values. The IVIS is used to classify the substance's eye irritation potential.

Visualized Safety Workflows

To further aid in the practical application of this safety information, the following diagrams illustrate key logical relationships and workflows.

Caption: Hazard Communication Workflow for this compound

Caption: Emergency Response Protocol for Exposure to this compound

This guide is intended to provide a thorough understanding of the known safety aspects of this compound. It is imperative that all users of this chemical supplement this information with their own institutional safety protocols and exercise caution in its handling and use.

References

The Genesis of Modern Therapeutics: An In-depth History of Substituted Benzoic Acids

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Benzoic acid, a simple aromatic carboxylic acid, stands as the foundational structure for a vast and historically significant class of compounds that have fundamentally shaped modern medicine and industry. First isolated in the 16th century from gum benzoin, its true potential was unlocked through the chemical modification of its benzene ring.[1][2][3] The strategic addition of substituent groups gave rise to molecules with profound biological activities, from the anti-inflammatory relief of aspirin to the life-saving potentiation of antibiotics by probenecid. This technical guide provides an in-depth exploration of the discovery, history, and key experimental protocols associated with the most influential substituted benzoic acids, offering a valuable resource for researchers, scientists, and drug development professionals. We will trace the path from natural product extracts to targeted industrial synthesis, examining the pivotal chemical innovations that have made these compounds indispensable to science and society.

Chapter 1: The Progenitor Molecule - Benzoic Acid

The story of substituted benzoic acids begins with the parent compound itself. Benzoic acid was first described in the 16th century by figures such as Nostradamus and Blaise de Vigenère, who isolated it through the dry distillation of gum benzoin.[1][2][3] For a long time, this resin was the only source for the acid.[1][2] It was not until 1832 that Justus von Liebig and Friedrich Wöhler determined its chemical structure, paving the way for synthetic exploration.[1][2][3] A critical milestone was the discovery of its antifungal properties by Salkowski in 1875, which established its use as a preservative—a role it and its salts, like sodium benzoate, still fulfill today in foods, cosmetics, and pharmaceuticals.[1][2][4]

Early industrial production moved away from the distillation of gum benzoin. One of the first industrial processes involved the reaction of benzotrichloride with calcium hydroxide in the presence of iron salts, followed by acidification.[1][2][3] However, this method often resulted in chlorinated impurities. The modern, more environmentally sound commercial method is the partial oxidation of toluene using oxygen, catalyzed by cobalt or manganese naphthenates.[1][2]

Chapter 2: From Willow Bark to Industrial Synthesis: Salicylic Acid

Perhaps the most famous derivative, salicylic acid (2-hydroxybenzoic acid), has its roots in ancient medicine. For centuries, extracts from willow bark were used to reduce fever and pain. The active compound, salicin, was first isolated in 1828 by German chemist Johann Andreas Buchner.[5] A decade later, in 1838, Italian chemist Raffaele Piria successfully converted salicin into salicylic acid.

The therapeutic use of purified salicylates began in the 1870s, but the natural supply was limited and costly. The breakthrough that enabled mass production was the development of the Kolbe-Schmitt reaction .

The Kolbe-Schmitt Reaction

In 1860, Hermann Kolbe developed a method to synthesize salicylic acid by heating phenol and sodium in the presence of carbon dioxide.[6][7] This initial process was inefficient, with yields never exceeding 50% because half of the phenol was lost during the reaction.[7][8] In 1884, Rudolf Schmitt, a student of Kolbe, significantly improved the method by reacting dried sodium phenoxide with carbon dioxide under high pressure and moderate temperature.[7] This modification prevented the loss of phenol and resulted in a nearly quantitative yield of salicylic acid, making it the cornerstone of industrial production.[7]

Experimental Protocol: The Industrial Kolbe-Schmitt Reaction

The industrial synthesis of salicylic acid is a multi-step process based on Schmitt's high-pressure modification.

-

Phenoxide Formation: Phenol is treated with a stoichiometric amount of aqueous sodium hydroxide to form sodium phenoxide. The water is then evaporated to yield a dry, fine powder of sodium phenoxide.

-

Carboxylation: The dry sodium phenoxide is placed in a high-pressure autoclave. The vessel is heated to approximately 120-130°C and pressurized with carbon dioxide to 80-100 atmospheres.[1][7][9] These conditions are maintained for several hours.

-

Salicylate Formation: The sodium phenoxide undergoes electrophilic substitution with CO2, primarily at the ortho position, to form sodium salicylate.

-

Acidification and Purification: The resulting sodium salicylate is dissolved in water. The solution is then acidified with a strong acid, such as sulfuric acid, which precipitates the crude salicylic acid.[1][9] The product is collected and can be purified by recrystallization from hot water.[10]

Chapter 3: A Revolution in a Pill: Acetylsalicylic Acid (Aspirin)

While salicylic acid was an effective therapeutic, it caused severe gastric irritation. The search for a less caustic alternative led to one of the most significant discoveries in pharmaceutical history. In 1853, French chemist Charles Frédéric Gerhardt was the first to synthesize acetylsalicylic acid by reacting sodium salicylate with acetyl chloride.[5][11][12] However, his process was impractical, and the discovery was largely forgotten.[5]

It was not until August 10, 1897, that Felix Hoffmann, a chemist at the German company Bayer, synthesized a pure and stable form of acetylsalicylic acid.[4][13] The motivation was reportedly to find a treatment for his father's rheumatism that did not have the harsh side effects of sodium salicylate.[2][4] Bayer patented the compound and began marketing it in 1899 under the trade name Aspirin, laying the foundation for the modern pharmaceutical industry.[4][12][13]

Experimental Protocol: Synthesis of Acetylsalicylic Acid (Aspirin)

The synthesis of aspirin is a classic esterification reaction commonly performed in undergraduate chemistry labs. It involves the acetylation of the phenolic hydroxyl group of salicylic acid.

-

Reactant Preparation: In a 125 mL Erlenmeyer flask, place 2.0 grams of salicylic acid.

-

Addition of Reagents: In a fume hood, carefully add 5 mL of acetic anhydride to the flask, followed by 5 drops of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or 85% phosphoric acid (H₃PO₄).[14][15] Swirl the flask gently to dissolve the solid.

-

Heating: Heat the flask gently in a hot water bath (around 70-80°C) for 10-15 minutes to complete the reaction.[14]

-

Hydrolysis of Excess Anhydride: Remove the flask from the heat and cautiously add 1-2 mL of cold water to the mixture to hydrolyze any unreacted acetic anhydride into acetic acid.

-

Crystallization: Add approximately 50 mL of cold water to the flask and cool the mixture in an ice bath to induce the crystallization of aspirin.[14] Scratching the inside of the flask with a glass rod can help initiate crystal formation.

-

Isolation and Purification: Collect the solid aspirin crystals by vacuum filtration using a Büchner funnel.[14] Wash the crystals with a small amount of ice-cold water. The crude product can be further purified by recrystallization, typically from an ethanol/water mixture, to remove any unreacted salicylic acid.[16]

Chapter 4: A Dual Role - para-Aminobenzoic Acid (PABA)